Benzophenone thiosemicarbazone
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Overview
Description
Benzophenone thiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Benzophenone thiosemicarbazide, in particular, has garnered attention due to its unique chemical structure and promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzophenone thiosemicarbazide can be synthesized through the condensation reaction between benzophenone and thiosemicarbazide. The reaction typically involves the use of ethanol as a solvent and is carried out under reflux conditions. The general reaction scheme is as follows: [ \text{Benzophenone} + \text{Thiosemicarbazide} \rightarrow \text{Benzophenone Thiosemicarbazide} ]
Industrial Production Methods: In an industrial setting, the synthesis of benzophenone thiosemicarbazide can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzophenone thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to thiosemicarbazone.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiosemicarbazones .
Scientific Research Applications
Benzophenone thiosemicarbazide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: Benzophenone thiosemicarbazide has shown promise as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of benzophenone thiosemicarbazide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes.
Pathways Involved: It can interfere with cellular processes such as DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Benzophenone thiosemicarbazide can be compared with other similar compounds, such as:
Benzophenone Semicarbazone: Similar in structure but lacks the sulfur atom, resulting in different biological activities.
Thiosemicarbazide Derivatives: These compounds share the thiosemicarbazide moiety but differ in their substituents, leading to variations in their pharmacological properties.
Uniqueness: Benzophenone thiosemicarbazide is unique due to its dual functionality as both a benzophenone and a thiosemicarbazide, which imparts a wide range of biological activities and chemical reactivity .
Biological Activity
Benzophenone thiosemicarbazones (BPTSCs) are a class of compounds that have garnered significant attention due to their diverse biological activities, particularly in cancer treatment and as inhibitors of various enzymes. This article provides a detailed overview of the biological activity of BPTSCs, including their mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.
Chemical Structure and Synthesis
Benzophenone thiosemicarbazones are synthesized through the condensation reaction of benzophenone derivatives with thiosemicarbazide. This reaction typically occurs in the presence of an acid catalyst, yielding a variety of functionalized thiosemicarbazone analogs. The structural diversity allows for the exploration of different substituents that can significantly influence biological activity.
1. Inhibition of Cysteine Proteases
BPTSCs have been identified as potent inhibitors of cysteine proteases, particularly cathepsin L and cathepsin B. These enzymes play crucial roles in cancer metastasis by facilitating tumor cell invasion and migration. For instance, a study reported that several benzophenone thiosemicarbazone analogs exhibited selective inhibition of cathepsin L with IC50 values less than 85 nM while showing minimal inhibition towards cathepsin B (IC50 > 10,000 nM) . This selectivity is critical for developing anti-metastatic therapies.
2. Induction of Apoptosis
BPTSCs have also been shown to induce apoptosis selectively in cancer cells. The compound 4,4’-dimethoxythis compound (T44Bf) was found to cause G2/M cell cycle arrest and subsequent apoptosis in leukemia cell lines by activating mitochondrial signaling pathways . This mechanism involves alterations in mitochondrial membrane potential and modulation of apoptotic proteins such as Bcl-2 and Bad.
Biological Activity Data
The following table summarizes key findings related to the biological activities of various benzophenone thiosemicarbazones:
Compound Name | Biological Activity | IC50 Value | Target Enzyme/Cell Line |
---|---|---|---|
3-Bromophenyl-2′-fluorophenyl thiosemicarbazone | Inhibitor of cathepsin L | < 85 nM | Cathepsin L |
T44Bf | Induces apoptosis | - | Human leukemia cell lines |
Benzoylthis compound (analogue 8) | Inhibits invasion | 5 μM | PC-3ML prostate cancer cells |
Compound 3m | Antiproliferative effect | 9.08 μg/mL | C6 glioma and MCF7 breast cancer |
Case Study 1: Anti-Metastatic Properties
A study demonstrated that BPTSC analogues effectively inhibited the invasive potential of prostate cancer cells by up to 92% at low concentrations (5 μM). These compounds were well-tolerated in vivo, showing promise as anti-metastatic agents with low cytotoxicity towards normal cells .
Case Study 2: Cytotoxicity Evaluation
In vitro studies on various thiosemicarbazone derivatives revealed that several compounds exhibited superior cytotoxic effects compared to standard chemotherapy agents like Imatinib. For instance, compounds with IC50 values ranging from 7.02 to 9.08 μg/mL showed significant activity against both C6 glioma and MCF7 breast cancer cell lines .
Properties
CAS No. |
7341-60-8 |
---|---|
Molecular Formula |
C14H13N3S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
(benzhydrylideneamino)thiourea |
InChI |
InChI=1S/C14H13N3S/c15-14(18)17-16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H3,15,17,18) |
InChI Key |
VIDYVRMUWBNYCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=S)N)C2=CC=CC=C2 |
solubility |
14.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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